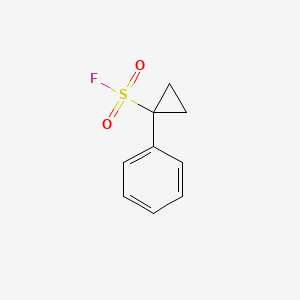
(1-Aminobutan-2-yl)(methyl)amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Aminobutan-2-yl)(methyl)amine dihydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an amino group attached to a butane chain and a methyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminobutan-2-yl)(methyl)amine dihydrochloride typically involves the reaction of butan-2-amine with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Butan-2-amine+Methylamine+Hydrochloric acid→(1-Aminobutan-2-yl)(methyl)amine dihydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
(1-Aminobutan-2-yl)(methyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of butan-2-one and other oxidized derivatives.
Reduction: Formation of butan-2-amine and methylamine.
Substitution: Formation of substituted amines with various functional groups.
科学的研究の応用
(1-Aminobutan-2-yl)(methyl)amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
Butan-2-amine: A primary amine with similar structural features.
Methylamine: A simple amine that shares the methyl group.
N,N-Dimethylbutan-2-amine: A tertiary amine with two methyl groups attached to the nitrogen atom.
Uniqueness
(1-Aminobutan-2-yl)(methyl)amine dihydrochloride is unique due to its specific combination of a butane chain and a methyl group attached to the amino group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
特性
| 2803862-85-1 | |
分子式 |
C5H16Cl2N2 |
分子量 |
175.10 g/mol |
IUPAC名 |
2-N-methylbutane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C5H14N2.2ClH/c1-3-5(4-6)7-2;;/h5,7H,3-4,6H2,1-2H3;2*1H |
InChIキー |
GSEAXAPSHGQMRT-UHFFFAOYSA-N |
正規SMILES |
CCC(CN)NC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



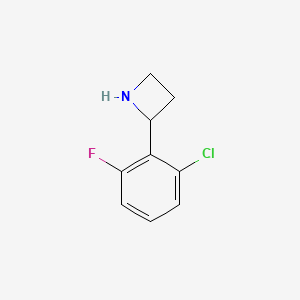
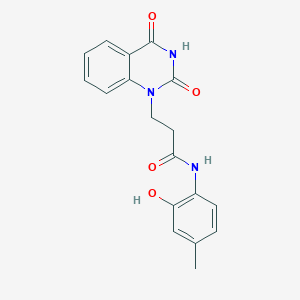
![[6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B13574210.png)
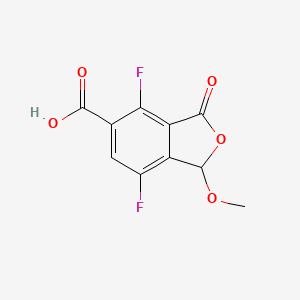

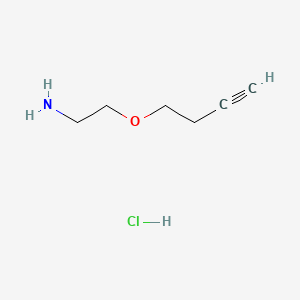
![5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13574231.png)
![Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13574232.png)

